7-(benzyloxy)-1H-indole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(benzyloxy)-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C15H12ClNO3S and a molecular weight of 321.78 g/mol . It is also known by the synonym this compound . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-1H-indole-3-sulfonyl chloride typically involves the reaction of 7-Phenylmethoxy-1H-indole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 3-position of the indole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency in handling chlorosulfonic acid and other reagents.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-1H-indole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles to form sulfonamide derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild to moderate conditions.
Hydrolysis: Water or aqueous bases can be used to hydrolyze the sulfonyl chloride group.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonic Acid: Formed from hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
7-(benzyloxy)-1H-indole-3-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-1H-indole-3-sulfonyl chloride is not well-documented. it is likely to involve interactions with specific molecular targets and pathways, similar to other indole derivatives. These interactions may include binding to enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-(Benzyloxy)-1H-indole-3-sulfonyl chloride: A synonym for this compound.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-2-carboxylate derivatives: Known for their antiviral activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-phenylmethoxy-1H-indole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S/c16-21(18,19)14-9-17-15-12(14)7-4-8-13(15)20-10-11-5-2-1-3-6-11/h1-9,17H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFOENFJKZJICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.